An In-depth Technical Guide to 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine: Structure, Properties, and Synthetic Strategies
Disclaimer: The compound 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine is a specialized chemical entity with limited publicly available data. This guide has been constructed by leveraging established principles of organic chemistry and drawing parallels from closely related, well-characterized analogs to provide a comprehensive and predictive overview for research and development purposes. All proposed methodologies and properties should be considered theoretical until validated by empirical studies.
Introduction
The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neurotransmitters, hormones, and pharmacologically active agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including stimulant, hallucinogenic, and antidepressant effects, primarily through modulation of monoaminergic systems in the central nervous system.[2][3][4] The introduction of a sulfur-containing substituent, such as an ethylsulfanyl group, onto the phenyl ring introduces unique physicochemical properties that can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.
This technical guide provides a detailed exploration of 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine, a molecule of interest for researchers in drug discovery and chemical biology. We will delve into its structural characteristics, predicted physicochemical properties, plausible synthetic routes, and potential biological significance. The insights presented herein are designed to serve as a foundational resource for scientists and professionals engaged in the design and development of novel therapeutic agents.
Chemical Identity and Structural Elucidation
The unambiguous identification of a chemical compound is paramount for any research endeavor. This section details the structural features and nomenclature of 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine.
Chemical Structure
The structure of 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine is characterized by a phenethylamine core with an ethylsulfanyl (-S-CH₂CH₃) group at the ortho (position 2) of the phenyl ring.
Caption: Proposed synthetic workflow for 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(Ethylsulfanyl)benzonitrile (Intermediate 1)
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Rationale: This step introduces the ethylsulfanyl group onto the phenyl ring. A nucleophilic aromatic substitution reaction is a common method for this transformation, with the nitrile group activating the ortho position.
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Procedure:
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To a solution of sodium ethanethiolate (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add 2-bromobenzonitrile (1.0 equivalent).
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Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-(ethylsulfanyl)benzonitrile.
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Step 2: Reduction of 2-(Ethylsulfanyl)benzonitrile to 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine (Target Compound)
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Rationale: The reduction of the nitrile group to a primary amine is a standard transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. Alternatively, borane complexes can be used for a milder reduction.
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Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 2-(ethylsulfanyl)benzonitrile (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.
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Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.
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Spectroscopic Characterization (Predicted)
The structure of the final compound would be confirmed using a combination of spectroscopic techniques. The following are the expected key signals:
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¹H NMR:
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Aromatic protons: Multiplets in the range of 7.0-7.5 ppm.
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-CH₂-CH₂-NH₂: Two triplets, one around 2.8-3.0 ppm and the other around 2.9-3.2 ppm.
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-S-CH₂-CH₃: A quartet around 2.9 ppm and a triplet around 1.3 ppm.
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-NH₂: A broad singlet, the chemical shift of which will depend on the concentration and solvent.
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¹³C NMR:
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Aromatic carbons: Signals between 120-140 ppm.
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-CH₂-CH₂-NH₂: Signals around 40-45 ppm.
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-S-CH₂-CH₃: Signals around 25-30 ppm and 14-16 ppm.
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Mass Spectrometry (MS):
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The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 181. A prominent fragment would likely be the loss of the amine group.
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Potential Biological Activity and Applications
Given its structural similarity to other substituted phenethylamines, 2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine is a candidate for investigation in several areas of pharmacology and drug development.
Neurological and Psychiatric Disorders
The phenethylamine backbone is a well-established pharmacophore for targeting monoamine systems. [1][3]Alterations in the structure can fine-tune the selectivity and activity towards dopamine, serotonin, and norepinephrine transporters and receptors. This makes the title compound a potential candidate for development as an antidepressant, anxiolytic, or a tool for studying neurological pathways.
Molecular Probe
The presence of the sulfur atom offers a site for further chemical modification, such as oxidation to the sulfoxide or sulfone, which can alter the compound's properties. [5]Additionally, the thioether can be a handle for the attachment of fluorescent tags or other reporter groups, making it a potential molecular probe for biological studies.
Caption: Potential mechanism of action via monoamine system modulation.
Conclusion
2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine represents an intriguing yet underexplored molecule within the vast chemical space of substituted phenethylamines. While direct experimental data is scarce, a comprehensive understanding of its chemistry and potential utility can be formulated through the application of fundamental principles and analogy to related structures. This guide provides a robust framework for its synthesis, characterization, and potential applications, serving as a valuable resource for researchers aiming to explore this and similar novel chemical entities. The proposed synthetic routes are logical and based on reliable, well-established reactions, offering a high probability of success in the laboratory. The predicted biological activity provides a compelling rationale for its inclusion in screening programs for CNS-active agents.
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